(3-phenyl-1H-1,2,4-triazol-5-yl)methanol

Antifungal CYP51 Resistance

This specific 1,2,4-triazole derivative provides a strategic advantage over generic triazoles due to its unique phenyl (3-position) and hydroxymethyl (5-position) substitution. The phenyl group enables critical hydrophobic and π-π interactions, while the hydroxymethyl group serves as a versatile synthetic handle for high-throughput derivatization—unlocking rapid SAR studies for libraries of esters, ethers, and more. This scaffold has demonstrated equipotent or superior MIC values against fluconazole-resistant Candida albicans and yields VEGFR2 inhibitors with up to 15.5-fold improved potency over Sorafenib. Ensuring reproducible biological outcomes and synthetic efficiency starts with this precise intermediate.

Molecular Formula C9H9N3O
Molecular Weight 175.191
CAS No. 31803-04-0
Cat. No. B2608163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-phenyl-1H-1,2,4-triazol-5-yl)methanol
CAS31803-04-0
Molecular FormulaC9H9N3O
Molecular Weight175.191
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=N2)CO
InChIInChI=1S/C9H9N3O/c13-6-8-10-9(12-11-8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,10,11,12)
InChIKeyXLQNPPMXVWQOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-phenyl-1H-1,2,4-triazol-5-yl)methanol (CAS 31803-04-0): Chemical Profile and Procurement Considerations for 1,2,4-Triazole Derivatives


(3-phenyl-1H-1,2,4-triazol-5-yl)methanol (CAS 31803-04-0) is a 1,2,4-triazole derivative with a phenyl group at the 3-position and a hydroxymethyl group at the 5-position of the triazole ring. It has a molecular weight of 175.19 g/mol and a molecular formula of C9H9N3O . This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals, due to the well-established biological activity profile of the 1,2,4-triazole pharmacophore [1]. The presence of the hydroxymethyl group offers a site for further functionalization, making it a strategic building block for generating diverse libraries of triazole-containing compounds [2].

Why (3-phenyl-1H-1,2,4-triazol-5-yl)methanol Cannot Be Interchanged with Generic 1,2,4-Triazoles


The specific substitution pattern of (3-phenyl-1H-1,2,4-triazol-5-yl)methanol is critical for its utility and cannot be assumed for other in-class compounds. The phenyl group at the 3-position and the hydroxymethyl group at the 5-position confer distinct physicochemical and biological properties. For instance, the phenyl ring is essential for hydrophobic interactions and π-π stacking within enzyme active sites, as demonstrated in the structure-activity relationship (SAR) of triazole-based CYP51 inhibitors [1]. The hydroxymethyl group not only modulates solubility and polarity but also serves as a crucial synthetic handle for further derivatization, enabling the creation of compounds with tailored properties that are unattainable with unsubstituted or differently substituted 1,2,4-triazoles [2]. Therefore, substituting this specific intermediate with a generic triazole would lead to unpredictable and likely suboptimal outcomes in both synthetic yield and final product activity.

Quantitative Evidence for (3-phenyl-1H-1,2,4-triazol-5-yl)methanol: A Data-Driven Guide to Differentiation


Antifungal Potency: MIC Value of 3-Phenyl-1,2,4-Triazole Framework vs. Fluconazole-Resistant C. albicans

The 1,2,4-triazole core, exemplified by the 3-phenyl-substituted variant, demonstrates potent antifungal activity. In a study of novel 1,2,4-triazole derivatives, compounds with a similar phenyl-triazole scaffold exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL against fluconazole-resistant Candida albicans strains, a performance that matches or surpasses the standard-of-care drug fluconazole in resistant isolates [1]. This indicates that the 3-phenyl-1,2,4-triazole framework, when properly elaborated, can overcome a major clinical limitation of existing azole antifungals. The compound (3-phenyl-1H-1,2,4-triazol-5-yl)methanol is a key intermediate for accessing this class of potent antifungal agents.

Antifungal CYP51 Resistance

Anticancer Activity: IC50 Values of 1,2,4-Triazole Derivatives in Cancer Cell Lines

The 1,2,4-triazole scaffold, particularly when substituted with a phenyl group, is a core component of potent anticancer agents. For example, the trisubstituted triazole derivative 7a, which contains a phenyl group, exhibited an IC50 of 0.057 μM against the VEGFR2 kinase, a key target in cancer therapy, and was 2 to 15.5 times more potent than the FDA-approved drug Sorafenib against HepG2 and Huh7 hepatocellular carcinoma cell lines, respectively [1]. This highlights the potential of phenyl-triazole derivatives to achieve high potency and selectivity in oncology applications. (3-phenyl-1H-1,2,4-triazol-5-yl)methanol serves as a valuable precursor for synthesizing these types of bioactive molecules.

Anticancer VEGFR2 Hepatocellular Carcinoma

Synthetic Versatility: The Hydroxymethyl Group as a Unique Derivatization Handle

A key differentiator of (3-phenyl-1H-1,2,4-triazol-5-yl)methanol is the presence of the hydroxymethyl group at the 5-position. This functional group provides a specific and versatile point for further chemical modification, which is absent in many simpler triazoles like 3-phenyl-1H-1,2,4-triazole (CAS 3357-42-4). The alcohol can be easily converted into esters, ethers, halides, or oxidized to an aldehyde or carboxylic acid . This enables the efficient generation of diverse compound libraries for structure-activity relationship (SAR) studies, a capability not offered by its non-hydroxylated counterparts. The value lies in its role as a privileged intermediate for high-throughput synthesis in drug discovery.

Medicinal Chemistry Chemical Synthesis Functionalization

Recommended Applications for (3-phenyl-1H-1,2,4-triazol-5-yl)methanol (CAS 31803-04-0) Based on Quantitative Evidence


Development of Next-Generation Antifungal Agents Targeting Resistant Pathogens

The 1,2,4-triazole scaffold, which can be accessed using (3-phenyl-1H-1,2,4-triazol-5-yl)methanol, has demonstrated equipotent or superior MIC values (0.5 μg/mL) against fluconazole-resistant Candida albicans compared to the standard-of-care fluconazole [1]. This compound is therefore an ideal intermediate for medicinal chemistry groups focused on overcoming azole resistance and developing new treatments for systemic fungal infections.

Synthesis of Potent Kinase Inhibitors for Oncology Drug Discovery

Phenyl-substituted 1,2,4-triazoles have been shown to generate compounds with superior VEGFR2 inhibitory activity (IC50 = 0.057 μM) and up to 15.5-fold improved potency against hepatocellular carcinoma cell lines when compared to the FDA-approved drug Sorafenib [1]. (3-phenyl-1H-1,2,4-triazol-5-yl)methanol is a critical building block for synthesizing and optimizing this class of promising anticancer agents.

Generating Diverse Compound Libraries via Parallel Synthesis

The unique hydroxymethyl functional group of this compound provides a specific and efficient synthetic handle that is absent in simpler triazoles [1]. This makes it exceptionally well-suited for parallel synthesis and high-throughput derivatization, allowing researchers to rapidly explore the structure-activity relationship of a new chemical series by creating libraries of esters, ethers, and other derivatives.

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